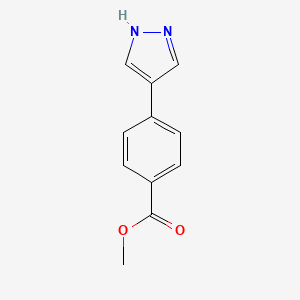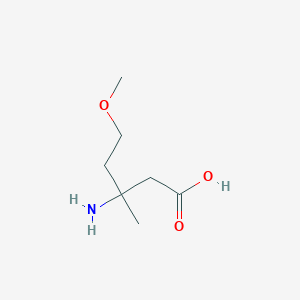
3-Amino-5-methoxy-3-methylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-5-methoxy-3-methylpentanoic acid is an organic compound with the molecular formula C7H15NO3 It is a derivative of pentanoic acid, featuring an amino group, a methoxy group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-methoxy-3-methylpentanoic acid typically involves multi-step organic reactions. One common method is the alkylation of a suitable precursor, followed by the introduction of the amino and methoxy groups through nucleophilic substitution reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-5-methoxy-3-methylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
3-Amino-5-methoxy-3-methylpentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving amino acid metabolism and enzyme interactions.
Medicine: Research into potential therapeutic applications, such as drug development and metabolic studies, often involves this compound.
Industry: It finds use in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism by which 3-Amino-5-methoxy-3-methylpentanoic acid exerts its effects involves interactions with specific molecular targets. The amino group allows it to participate in hydrogen bonding and electrostatic interactions, while the methoxy and methyl groups influence its hydrophobicity and steric properties. These interactions can affect enzyme activity, receptor binding, and other biochemical pathways.
Comparison with Similar Compounds
3-Methylpentanoic acid: Shares a similar backbone but lacks the amino and methoxy groups.
3-Amino-5-(methylthio)pentanoic acid: Contains a methylthio group instead of a methoxy group.
Uniqueness: 3-Amino-5-methoxy-3-methylpentanoic acid is unique due to the presence of both an amino group and a methoxy group, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C7H15NO3 |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
3-amino-5-methoxy-3-methylpentanoic acid |
InChI |
InChI=1S/C7H15NO3/c1-7(8,3-4-11-2)5-6(9)10/h3-5,8H2,1-2H3,(H,9,10) |
InChI Key |
WDISOWYRFHLKDT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCOC)(CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl 3-[3-(methylamino)-2-oxopyrrolidin-1-yl]azetidine-1-carboxylate](/img/structure/B13486034.png)
![methyl (1R,5S)-2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride](/img/structure/B13486041.png)

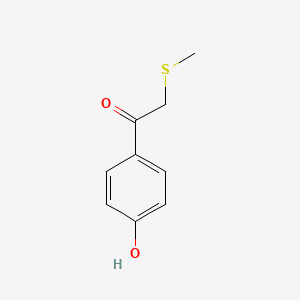
![4-(5-Methylpyridin-3-yl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13486069.png)
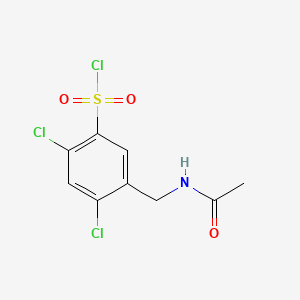
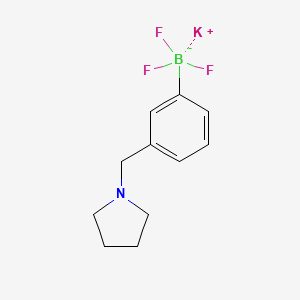

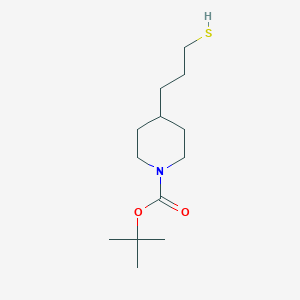


![N-methyl-2-oxabicyclo[2.1.1]hexan-4-aminehydrochloride](/img/structure/B13486098.png)
